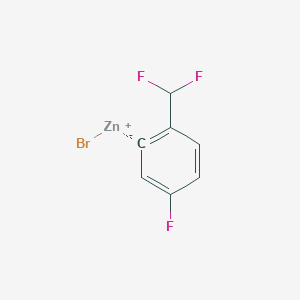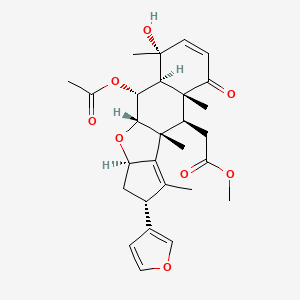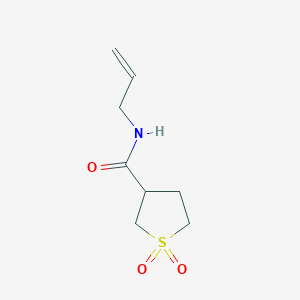
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide is a heterocyclic compound with a molecular formula of C8H13NO3S. This compound features a tetrahydrothiophene ring, which is a sulfur-containing five-membered ring, substituted with an allyl group and a carboxamide group. The presence of the 1,1-dioxide functional group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol or sulfide source.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.
Oxidation to Form the Sulfone: The sulfur atom in the tetrahydrothiophene ring is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the allyl group or other positions on the ring.
Reduction: The sulfone group can be reduced back to a sulfide under specific conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Amidation and Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Allyl halides, bases like sodium hydride or potassium carbonate.
Amidation: Carboxylic acid derivatives, amines, coupling agents like EDC or DCC.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of substituted tetrahydrothiophenes.
Amidation and Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can form strong hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Meloxicam: A nonsteroidal anti-inflammatory drug with a similar sulfone group.
N-(5-Substituted-1,3,4-thiadiazolyl)carboxamide Compounds: These compounds share a similar carboxamide functional group and are used in pharmaceutical applications.
Uniqueness
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the allyl and sulfone groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
Molecular Formula |
C8H13NO3S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
1,1-dioxo-N-prop-2-enylthiolane-3-carboxamide |
InChI |
InChI=1S/C8H13NO3S/c1-2-4-9-8(10)7-3-5-13(11,12)6-7/h2,7H,1,3-6H2,(H,9,10) |
InChI Key |
TUIVLNOEGLYKBV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


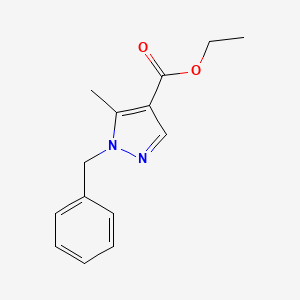
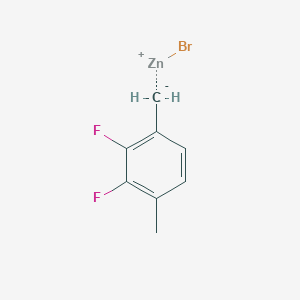
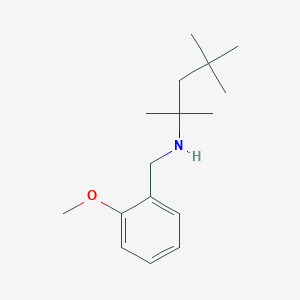
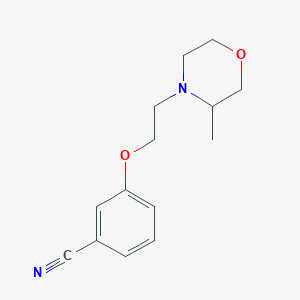
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
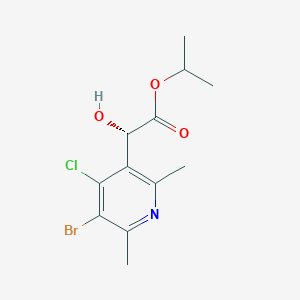
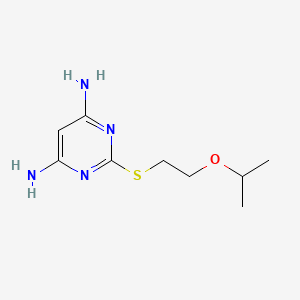
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
